molecular formula C8H8BrN3S B13313435 4-Bromo-1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine

4-Bromo-1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B13313435
M. Wt: 258.14 g/mol
InChI Key: CKQWOWXJEBCEHH-UHFFFAOYSA-N
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Description

4-Bromo-1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine (CAS 1249126-69-9) is a brominated, aminopyrazole derivative intended for research use as a chemical building block. This compound, with the molecular formula C8H8BrN3S and a molecular weight of 258.14, is a key synthetic intermediate for exploring novel chemical entities in medicinal chemistry . The core structure of this compound is the 1H-pyrazole ring, which is a privileged scaffold in drug discovery known to exhibit a wide spectrum of pharmacological activities . The presence of a bromine atom at the 4-position and an amine group at the 3-position of the pyrazole ring makes it a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, and other nucleophilic substitution processes . The substitution at the N1-position with a thiophen-3-ylmethyl group incorporates a heteroaromatic system, which can influence the molecule's electronic properties and its binding affinity to biological targets. Pyrazole analogs with similar substitution patterns have been investigated for various biological activities, including cytotoxic, cytoprotective, antinociceptive, and anti-inflammatory effects . The specific biological profile of this compound would be dependent on the target and the final structures derived from it. Researchers can utilize this amine-containing intermediate to develop new compounds for screening against emerging therapeutic targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H8BrN3S

Molecular Weight

258.14 g/mol

IUPAC Name

4-bromo-1-(thiophen-3-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C8H8BrN3S/c9-7-4-12(11-8(7)10)3-6-1-2-13-5-6/h1-2,4-5H,3H2,(H2,10,11)

InChI Key

CKQWOWXJEBCEHH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CN2C=C(C(=N2)N)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation Approach

One of the most common approaches for synthesizing substituted pyrazoles involves cyclocondensation reactions. For the target compound, this would typically involve:

  • Preparation of a suitable β-dicarbonyl compound
  • Reaction with hydrazine to form the pyrazole ring
  • Subsequent functionalization to introduce the bromine at position 4
  • N-alkylation with thiophen-3-ylmethyl halide

The cyclocondensation reaction generally proceeds under mild conditions, often employing solvents such as ethanol or dimethylformamide under reflux conditions, with catalysts like acetic acid or sulfuric acid to facilitate the reaction.

Direct N-alkylation Method

Based on the synthesis of similar pyrazole derivatives, the preparation could involve:

  • Starting with commercially available 4-bromo-1H-pyrazol-3-amine
  • Direct N-alkylation with thiophen-3-ylmethyl bromide or chloride
  • Purification of the product using column chromatography

This approach would require careful control of reaction conditions to ensure selective alkylation at the desired nitrogen position of the pyrazole ring.

Detailed Synthetic Protocols

Synthesis via Protected Pyrazole Intermediates

Drawing from the methodologies used for similar pyrazole-thiophene compounds, a viable synthetic route could involve protected intermediates:

  • Protection of the amino group of 4-bromo-1H-pyrazol-3-amine
  • N-alkylation with thiophen-3-ylmethyl halide
  • Deprotection to yield the target compound

This approach is supported by research on pyrazole-thiophene based derivatives where protection strategies have been employed to improve yields and selectivity.

Palladium-Catalyzed Coupling Approach

Based on the work with similar compounds, a palladium-catalyzed approach could be employed:

  • Preparation of a suitable pyrazole precursor
  • Introduction of the bromine via selective bromination
  • Coupling with thiophen-3-ylmethyl moiety using Pd(0)-catalyzed reactions

This method would be particularly relevant given the success of Suzuki-Miyaura cross-coupling reactions in synthesizing functionalized thiophene-pyrazole derivatives with moderate to good yields (66-81%).

Reaction Conditions Optimization

Solvent Effects

The choice of solvent significantly impacts the yield and purity of pyrazole derivatives. Based on studies with similar compounds, the following solvents have been evaluated:

Solvent Advantages Disadvantages Typical Yield Range
DMF Good solubility, high boiling point Difficult removal 60-75%
1,4-Dioxane Excellent for cross-coupling Potential peroxide formation 66-81%
DCM Good for coupling reactions Lower yields for amide formation 8-15%
Toluene Suitable for reflux conditions Poor yields with bulky amines 7-12%
Xylene High boiling point Low yields for amide formation 9-15%

For the synthesis of this compound, 1,4-dioxane would likely be the optimal solvent based on results from similar compounds.

Catalyst Selection

The choice of catalyst is crucial for the efficient synthesis of the target compound. Based on research with similar pyrazole-thiophene derivatives, the following catalysts have been evaluated:

  • Palladium catalysts (Pd(PPh₃)₄, Pd(OAc)₂) - Effective for cross-coupling reactions
  • TiCl₄ - Used for amide bond formation but with low yields (12%)
  • DCC/DMAP - Coupling agents for amide formation, but poor yields (8%)
  • 4-methylphenyl boronic acid - Catalyst for amide linkage development (7% yield)

For the N-alkylation step, base catalysts such as K₂CO₃ or Cs₂CO₃ in DMF would likely provide optimal results.

Purification and Characterization

Purification Techniques

The purification of this compound would typically involve:

  • Column chromatography using silica gel with appropriate eluent systems
  • Recrystallization from suitable solvents (ethanol, ethyl acetate, or hexane mixtures)
  • Monitoring of reaction progress and purity using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)

Characterization Methods

Comprehensive characterization of the synthesized compound would include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
  • Infrared (IR) spectroscopy
  • Mass spectrometry (MS)
  • Elemental analysis

Studies on similar compounds have shown good correlation between computational and experimental NMR data, which can be useful for confirming the structure of the synthesized compound.

Structural Features and Reactivity

Key Structural Elements

The target compound contains several important structural features:

  • A pyrazole ring with nitrogen atoms at positions 1 and 2
  • A bromine substituent at position 4 of the pyrazole ring
  • An amino group at position 3 of the pyrazole ring
  • A thiophen-3-ylmethyl substituent at the N1 position

These structural elements contribute to the compound's chemical reactivity and potential biological activities.

Reactivity Considerations

The reactivity of this compound is influenced by:

  • The bromine substituent, which can participate in further coupling reactions
  • The amino group, which can undergo various transformations (acylation, alkylation)
  • The thiophene ring, which can participate in electrophilic aromatic substitution reactions

Understanding these reactivity patterns is essential for developing efficient synthetic routes and for exploring potential applications of the compound.

Challenges and Considerations

Synthetic Challenges

Several challenges may be encountered in the synthesis of this compound:

  • Selectivity in N-alkylation (N1 vs. N2 position of the pyrazole ring)
  • Protection/deprotection strategies for the amino group
  • Potential side reactions involving the bromine substituent
  • Purification challenges due to similar polarity of intermediates and by-products

Scale-up Considerations

For larger-scale synthesis, additional factors must be considered:

  • Safety concerns related to the use of reactive reagents
  • Optimization of reaction conditions to minimize waste
  • Development of more efficient purification protocols
  • Cost considerations for reagents and catalysts

Computational Insights

Computational studies can provide valuable insights into the structural features and properties of this compound. Based on studies with similar compounds, the following computational approaches would be relevant:

  • Density Functional Theory (DFT) calculations to investigate electronic structure
  • Prediction of NMR spectra to compare with experimental data
  • Analysis of frontier molecular orbital (FMO) to assess chemical reactivity
  • Calculation of chemical reactivity descriptors including chemical hardness, electronic chemical potential, ionization potential, electron affinity, and electrophilicity index

These computational insights can guide synthetic efforts and help predict the compound's behavior in various applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazoles, thiophene derivatives, and various coupled products, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table compares substituents, molecular formulas, weights, and key features of structurally related pyrazole-3-amine derivatives:

Compound Name Substituents (Position 1) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
4-Bromo-1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine Thiophen-3-ylmethyl C₈H₈BrN₃S 258.14 (calculated) Sulfur-containing aromatic system -
4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine 3-Chlorothiophen-2-ylmethyl C₈H₇BrClN₃S 293.59 Chlorine enhances lipophilicity
4-Bromo-1-[(4-bromophenyl)methyl]-1H-pyrazol-3-amine 4-Bromophenylmethyl C₁₀H₉Br₂N₃ 330.02 Dual bromine for cross-coupling
4-Bromo-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine 2-Fluorophenylmethyl C₁₀H₉BrFN₃ 270.11 Fluorine improves metabolic stability
4-Bromo-1-methyl-1H-pyrazol-3-amine Methyl C₄H₆BrN₃ 176.02 Simplest analog; high purity (97%)

Key Observations :

  • Substituent Effects :
    • Thiophene vs. Phenyl : Thiophene-based derivatives (e.g., ) exhibit enhanced electron-richness compared to phenyl analogs, influencing reactivity in Suzuki-Miyaura couplings.
    • Halogenation : Bromine at position 4 enables cross-coupling reactions, while fluorine/chlorine substituents (e.g., ) modulate lipophilicity and metabolic stability.
    • Bulkiness : Bulky groups like 3-methylbutan-2-yl (e.g., ) may sterically hinder enzymatic degradation.

Biological Activity

4-Bromo-1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a bromine atom, a thiophene ring, and a pyrazole moiety. Its molecular formula is C10H9BrN4SC_{10}H_{9}BrN_{4}S, with a molecular weight of approximately 246.14 g/mol. The thiophene group enhances the compound's interaction with various biological targets, which is crucial for its pharmacological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Anticancer Activity

The anticancer potential of this compound has been explored extensively. It has been found to inhibit the proliferation of several cancer cell lines, including breast (MCF-7 and MDA-MB-231) and lung cancer cells. Notably, studies have shown that when combined with doxorubicin, this compound exhibits a synergistic effect that enhances cytotoxicity in cancer cells. This effect is attributed to its ability to induce apoptosis through mitochondrial pathways .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This property makes it a candidate for further research into treatments for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Modifications to the thiophene ring or pyrazole core can significantly influence its biological activity. For instance, variations in halogen substituents have shown to enhance anticancer activity by improving binding affinity to target enzymes involved in cancer progression .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : A recent study evaluated the compound's efficacy against multiple bacterial strains using disk diffusion methods. Results indicated significant zones of inhibition comparable to standard antibiotics .
  • Anticancer Synergy : In vitro experiments demonstrated that combining this compound with doxorubicin led to enhanced apoptosis in MDA-MB-231 cells, suggesting potential for combination therapies in breast cancer treatment .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameCAS NumberKey Features
4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amines61176754Similar structure but different thiophene substitution
4-Bromo-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amines1249212Contains a pyridine instead of thiophene
4-Bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amines89592986Different aromatic substitution affecting properties

The distinct combination of bromine and thiophene functionalities attached to the pyrazole core contributes to its unique chemical reactivity and biological activity compared to other similar compounds .

Q & A

Q. What are the common synthetic routes for 4-Bromo-1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, thiophen-3-ylmethyl groups can be introduced via alkylation of pyrazole precursors using thiophene-derived halides. Optimization includes:

  • Catalyst selection : Copper(I) bromide or cesium carbonate enhances reactivity in cross-coupling steps .
  • Temperature control : Reactions often proceed at 35–80°C to balance kinetics and side reactions .
  • Solvent choice : Polar aprotic solvents like DMSO improve solubility of intermediates . Purity is verified via HPLC (>95%) and NMR (e.g., δ 8.87 ppm for pyridine protons in related compounds) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., bromine-induced deshielding at C4, thiophene protons at δ 6.5–7.5 ppm) .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for analogs like 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine (R-factor = 0.031) .
  • HRMS : Validates molecular weight (e.g., m/z 215 [M+H]+ in related pyrazoles) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations, such as those employing the Colle-Salvetti correlation-energy functional, model:

  • Electron density distribution : Highlights nucleophilic sites (e.g., amine group) and electrophilic regions (bromine atom) .
  • Frontier molecular orbitals : Predicts charge-transfer interactions with biological targets (e.g., enzyme active sites) .
  • Solvent effects : Continuum solvation models (e.g., COSMO) assess stability in aqueous media .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from assay variability or impurities. Mitigation includes:

  • Purity validation : Use HPLC-MS (≥95% purity threshold) and elemental analysis .
  • Dose-response curves : Establish EC50/IC50 values across multiple replicates .
  • Structural analogs : Compare with derivatives like 1-(difluoromethyl)-N-(4-fluorobenzyl)-1H-pyrazol-3-amine to isolate substituent effects .

Q. How does the thiophen-3-ylmethyl group influence regioselectivity in further functionalization reactions?

Methodological Answer: The thiophene moiety directs electrophilic substitution to its α-positions, while the bromine atom at C4 of the pyrazole ring facilitates cross-coupling (e.g., Suzuki-Miyaura with boronic acids). Key considerations:

  • Steric effects : Bulky substituents on thiophene may hinder access to the pyrazole’s bromine site .
  • Electronic effects : Thiophene’s electron-rich nature stabilizes transition states in Pd-catalyzed reactions .

Q. What methodologies assess the compound’s binding affinity to kinase targets or other biological receptors?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes upon ligand-receptor interaction .
  • In vitro kinase assays : Uses ATP-competitive probes to determine inhibition potency (IC50) .

Key Challenges and Future Directions

  • Synthetic scalability : Transition from batch to continuous flow reactors for improved reproducibility .
  • Biological target identification : High-throughput screening against kinase libraries .
  • Toxicity profiling : In vitro hepatocyte assays to assess metabolic stability .

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